molecular formula C13H14N2S B11877921 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole

Cat. No.: B11877921
M. Wt: 230.33 g/mol
InChI Key: DIQHYRHJHDLRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is a compound that combines the structural features of both thiazole and tetrahydroisoquinoline. Thiazoles are known for their diverse biological activities, while tetrahydroisoquinolines are a class of isoquinoline alkaloids with significant medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylthiazole with a suitable tetrahydroisoquinoline derivative under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects against various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole

InChI

InChI=1S/C13H14N2S/c1-9-15-13(8-16-9)11-3-2-10-4-5-14-7-12(10)6-11/h2-3,6,8,14H,4-5,7H2,1H3

InChI Key

DIQHYRHJHDLRJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(CCNC3)C=C2

Origin of Product

United States

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